molecular formula C17H12O6 B173848 boeravinone B CAS No. 114567-34-9

boeravinone B

Cat. No. B173848
M. Wt: 312.27 g/mol
InChI Key: YVVDYYFGAWQOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boeravinone B is a natural rotenoid isolated from the medicinal plant Boerhavia diffusa . It is a group of stereoisomers with the chemical formula C₁₇H₁₂O₆ . It has been utilized in traditional medicine to cure a variety of ailments .


Synthesis Analysis

Boeravinone B can be extracted from the roots of Boerhavia diffusa . The extraction process examines extraction time, extraction temperature, and solvent concentration, which are optimized via Box–Behnken experimental design .


Molecular Structure Analysis

Boeravinone B has a molecular weight of 312.27 . It has been screened from widely available Boeravinone A-E compounds based on a maximum drug-likeness score using Lipinski’s rule Five .


Chemical Reactions Analysis

Boeravinone B showed significant hepatoprotective activity compared with standard sylimarin in HepG2 cell induced with galactosamine 40 mM toxicity . It also demonstrated chemoprotective effects against 1,2-dimethyl hydrazine induced colorectal cancer in rats via suppression of oxidative stress and inflammatory reaction .


Physical And Chemical Properties Analysis

The separation of boeravinone B bands was achieved on HPTLC plate using formic acid: ethyl acetate: toluene (1:3:5 v / v) as developing system . Densitometric analyses of boeravinone B was carried out in the absorbance mode at 254 nm .

Scientific Research Applications

Antibacterial and Anticancer Potential

Boeravinone B exhibits notable antibacterial and anticancer properties. A study by (Singh et al., 2017) highlighted its role as a dual inhibitor of the NorA bacterial efflux pump in Staphylococcus aureus and human P-glycoprotein, enhancing the efficacy of certain antibiotics against bacterial strains and reducing biofilm formation. Additionally, Boeravinone B is implicated in the treatment of colorectal cancer by inhibiting oxidative stress and inflammation, as demonstrated by (Zhou et al., 2022).

Antioxidant and Genoprotective Effects

The compound also shows potent antioxidant and genoprotective effects. (Aviello et al., 2011) found that Boeravinone G, a related compound, significantly reduces oxidative damage and has potential for treating pathologies associated with ROS-mediated injuries.

Anti-Inflammatory and Hepatoprotective Activities

Boeravinone B has demonstrated anti-inflammatory potential in various studies. For instance, (Bairwa & Jachak, 2015) observed its enhanced anti-inflammatory activity in a lipid-based formulation. Moreover, (Thajudeen et al., 2022) explored its hepatoprotective benefits, emphasizing its therapeutic potential in traditional medicine.

Neuroprotective Effects

Boeravinone B also shows promise in neuroprotection. (Yuan & Zhang, 2021) demonstrated its efficacy in reducing oxidative stress and inflammatory reactions in cerebral ischemia and reperfusion injury in rats.

Fracture Healing in Osteoporosis

In the context of bone health, (Zhang et al., 2021) found that Boeravinone B promotes fracture healing in osteoporotic rats, suggesting its potential use in treating osteoporosis-related fractures.

Immunomodulatory Effects

The immunomodulatory effects of Boeravinone B have been explored, with (Krishnamoorthy & Muthukumaran, 2018) showing its impact on human dendritic cells, indicating its potential in immune regulation.

Antiviral Properties

Boeravinone B has been identified as an inhibitor of hepatitis C virus entry, highlighting its potential as an antiviral agent, as studied by (Bose et al., 2017).

Chemical Analysis and Quantification

Studies like those by (Singh et al., 2019) and (Bairwa et al., 2014) have contributed to the qualitative and quantitative understanding of Boeravinone B, aiding in its effective utilization in pharmaceutical and therapeutic applications.

properties

IUPAC Name

6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVDYYFGAWQOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317716
Record name Boeravinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

boeravinone B

CAS RN

114567-34-9
Record name Boeravinone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114567-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boeravinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114567-34-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
boeravinone B
Reactant of Route 2
boeravinone B
Reactant of Route 3
boeravinone B
Reactant of Route 4
boeravinone B
Reactant of Route 5
boeravinone B
Reactant of Route 6
boeravinone B

Citations

For This Compound
330
Citations
Y Huang, Y Sun, WW Wang, L Zhang - American Journal of …, 2018 - ncbi.nlm.nih.gov
… Boeravinone B being a member of Rotenoid family, we … cells) to Boeravinone B caused in suppression of EGFR and ErbB2 along with Akt and Erk1/2. We also found that Boeravinone B …
Number of citations: 17 www.ncbi.nlm.nih.gov
S Yuan, T Zhang - Journal of Oleo Science, 2021 - jstage.jst.go.jp
… Boeravinone B (BB) proofed their antiinflammatory and … neuro-protective effect of Boeravinone B on the ischemia/reperfusion … In this study, we have found that Boeravinone B exhibited …
Number of citations: 10 www.jstage.jst.go.jp
S Kadota, N Lami, Y Tezuka, T Kikuchi - … and Pharmaceutical Bulletin, 1988 - jstage.jst.go.jp
… Boeravinone B (2) was obtained as an amorphous yellow … Treatment of boeravinone B (2) with p—TsOH in MeOH gave a … Therefore, the structure of boeravinone B was established to …
Number of citations: 37 www.jstage.jst.go.jp
KY Thajudeen, A Alsayari, SNM Najib Ullah, S Salam… - Separations, 2022 - mdpi.com
… The separation of boeravinone B … boeravinone B and caffeic acid was carried out in the absorbance mode at 254 nm. The maximum percentage yield of caffeic acid and boeravinone B …
Number of citations: 2 www.mdpi.com
SP Biradar, AS Tamboli, RV Khandare, PK Pawar - Mitochondrion, 2019 - Elsevier
… acid (CA) and Boeravinone B (BB) isolated … Boeravinone B (Molecular Formula: C 17 H 12 O 6 ) is a rotenoid having anticancer and anti-inflammatory activities [26, 27]. Boeravinone B …
Number of citations: 21 www.sciencedirect.com
SG Bhope, PS Gaikwad, VV Kuber… - Natural product …, 2013 - Taylor & Francis
… and boeravinone B, respectively, indicating the system precision. The RSD (%) for boeravinone E and boeravinone B … curves of boeravinone E and boeravinone B showed a good linear …
Number of citations: 17 www.tandfonline.com
A Singh, H Sharma, R Singh, N Srikanth - Pharmacognosy Research, 2019 - phcogres.com
… reported to contain not <0.005% boeravinone‑B.[32] Boeravinone‑B is the basis for the quality … of qualitative and quantitative analysis of boeravinone‑B by the application of HPTLC …
Number of citations: 7 www.phcogres.com
S Singh, NP Kalia, P Joshi, A Kumar… - Frontiers in …, 2017 - frontiersin.org
… of boeravinone B, a NorA multidrug efflux pump inhibitor, in biofilm inhibition. The effects of boeravinone B … The role of boeravinone B as a human P-glycoprotein (P-gp) inhibitor was …
Number of citations: 64 www.frontiersin.org
K Bairwa, A Srivastava, SM Jachak - Phytochemical Analysis, 2014 - Wiley Online Library
… It was observed that compound 5 (boeravinone B) was detected as a major compound among all the boeravinones analysed in the three different samples of B. diffusa roots. Further, …
A Singh, H Sharma, R Singh, P Pant, N Srikant… - JNR, 2017 - researchgate.net
… of Boeravinone-B present in B.diffusa extracts of raw drug complies with that of reported in literature. Quantification of Boeravinone-B … On the basis of percentage of Boeravinone-B the …
Number of citations: 8 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.